1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole ring substituted with a 2-chloro-5-nitrobenzoyl group, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. The process can be summarized as follows:
Coupling Reaction: The 2-chloro-5-nitrobenzoic acid is then reacted with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave-assisted reactions for regioselective amination .
Chemical Reactions Analysis
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups. Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including luminescent coordination polymers.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzotriazole ring can also participate in coordination with metal ions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(2-Chloro-5-nitrobenzoyl)-1H-1,2,3-benzotriazole can be compared with similar compounds such as:
2-Chloro-5-nitrobenzoyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
1-(2-Chloro-5-nitrobenzoyl)-4-phenylpiperazine: This derivative is studied for its potential biological activities and serves as a comparison for understanding the effects of different substituents on the benzotriazole ring.
2-Chloro-5-nitrobenzoic acid: This compound is used in the initial synthesis steps and has similar chemical properties.
Properties
Molecular Formula |
C13H7ClN4O3 |
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Molecular Weight |
302.67 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-chloro-5-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-6-5-8(18(20)21)7-9(10)13(19)17-12-4-2-1-3-11(12)15-16-17/h1-7H |
InChI Key |
QFTUBEYVNDJPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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